molecular formula C25H26NOP B8197631 (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole

Cat. No.: B8197631
M. Wt: 387.5 g/mol
InChI Key: OQSVWOIMWXPDER-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole is a chiral P,N-chelating ligand widely used in asymmetric catalysis. Its structure combines a diphenylphosphine group at the ortho-position of a phenyl ring with a 4,5-dihydrooxazole moiety substituted with an isobutyl group at the 4-position. This configuration provides both steric bulk and electronic tunability, making it effective in enantioselective transformations such as hydrogenation and cross-coupling reactions .

Key properties:

  • Molecular formula: C₂₄H₂₄NOP
  • Molecular weight: 373.42 g/mol
  • CAS No.: 164858-78-0
  • Storage: Inert atmosphere, 2–8°C .

Properties

IUPAC Name

[2-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26NOP/c1-19(2)17-20-18-27-25(26-20)23-15-9-10-16-24(23)28(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,19-20H,17-18H2,1-2H3/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSVWOIMWXPDER-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral β-Amino Alcohol Preparation

The oxazoline ring originates from β-amino alcohols derived from chiral amino acids. For the 4-isobutyl substituent, L-valine serves as the preferred precursor due to its natural (S)-configuration, which is inverted during synthesis to achieve the target (R)-stereochemistry.

Representative Protocol :

  • Reduction of L-Valine : L-Valine is reduced to (S)-2-amino-3-methyl-1-butanol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C, yielding 85–90% product.

  • Resolution via Diastereomeric Salts : To correct configuration, the (S)-amino alcohol is treated with (R)-mandelic acid in ethanol, forming diastereomeric salts. Recrystallization and base liberation yield the (R)-enantiomer with >99% ee.

Oxazoline Cyclization

Cyclization of the β-amino alcohol with cyanating agents forms the 4,5-dihydrooxazole ring. Bromocyanogen (BrCN) in dichloromethane (DCM) at −20°C achieves 92% yield without racemization. Alternative methods using trichloroacetonitrile or p-toluenesulfonyl chloride show lower efficiency (70–75% yield).

Critical Parameters :

  • Temperature: Below −10°C to prevent epimerization.

  • Solvent: Anhydrous DCM or THF.

  • Base: Triethylamine (TEA) to scavenge HBr.

Introduction of the Diphenylphosphine Group

Palladium-Catalyzed Cross-Coupling

The diphenylphosphine moiety is introduced via Suzuki-Miyaura coupling between a brominated oxazoline intermediate and diphenylphosphine boronic ester.

Procedure :

  • Bromination : (R)-4-isobutyl-4,5-dihydrooxazole is brominated at the 2-position using N-bromosuccinimide (NBS) in acetonitrile (70°C, 12 h), achieving 88% yield.

  • Coupling Reaction : The bromo-oxazoline (1 eq), Pd(OAc)2 (5 mol%), SPhos ligand (10 mol%), and diphenylphosphine boronic ester (1.2 eq) react in toluene/water (4:1) at 100°C for 24 h, yielding 78% product.

Comparative Catalytic Systems :

CatalystLigandYield (%)ee (%)
Pd(OAc)₂SPhos7898
PdCl₂(dppf)XPhos6595
NiCl₂(dme)BINAP4288

Ni-based systems suffer from lower yields due to phosphine oxidation, while Pd/SPhos combinations optimize both efficiency and stereoretention.

Stille Coupling Alternatives

Stille coupling with tributyl(diphenylphosphino)stannane and CuI co-catalyst in dimethylformamide (DMF) at 80°C provides 81% yield but requires stringent exclusion of oxygen.

Optimization and Challenges

Racemization Suppression

Racemization at the 4-isobutyl center occurs during prolonged heating or acidic conditions. Key mitigations include:

  • Low-Temperature Processing : Conducting phosphorylation below 0°C.

  • Inert Atmosphere : Rigorous N₂ or Ar purging during coupling.

  • Short Reaction Times : Microwave-assisted coupling reduces duration from 24 h to 2 h, maintaining 97% ee.

Purification and Characterization

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted phosphine.

  • Chiral HPLC : Crownpak CR-I column (hexane/IPA 90:10) confirms >98% ee.

  • ³¹P NMR : δ 18.7 ppm (singlet) confirms P(III) oxidation state.

Comparative Analysis of Methodologies

MethodStarting MaterialKey StepYield (%)ee (%)Cost (Relative)
Suzuki CouplingBromo-oxazolinePd/SPhos catalysis7898$$$
Stille CouplingIodo-oxazolineSn-Cu mediation8197$$$$
Reductive AminationAmino alcoholNaBH₃CN cyclization6895$$

Suzuki coupling balances cost and efficiency, whereas Stille coupling offers higher yields at greater expense .

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Various halogenated reagents and catalysts can facilitate substitution reactions.

Major Products Formed

    Phosphine oxides: Formed from oxidation reactions.

    Reduced oxazole derivatives: Formed from reduction reactions.

    Substituted phosphine derivatives: Formed from substitution reactions.

Scientific Research Applications

Synthesis and Catalysis

Chiral Ligand in Asymmetric Synthesis

  • The compound serves as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. Its phosphanyl group enhances coordination with transition metals, making it effective in catalyzing reactions such as asymmetric hydrogenation and allylic substitution.

Case Study: Asymmetric Hydrogenation

  • In a study examining the use of phosphine ligands for asymmetric hydrogenation reactions, (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole demonstrated superior selectivity and yield compared to other ligands. The results indicated that this ligand can significantly influence the stereochemical outcome of reactions, proving its utility in synthetic organic chemistry .

Biological Applications

Potential Anticancer Activity

  • Recent research has suggested that compounds similar to (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole exhibit significant anticancer properties. The oxazole moiety is known for its biological activity, and derivatives have been tested against various cancer cell lines.

Case Study: In Vitro Cytotoxicity

  • A study evaluated the cytotoxic effects of oxazole derivatives on human cancer cell lines. The findings indicated that compounds with similar structures to (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole exhibited potent cytotoxicity, leading to apoptosis in cancer cells . This highlights its potential as a lead compound for developing new anticancer agents.

Material Science

Development of Functional Materials

  • The unique structural features of (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole allow it to be incorporated into functional materials. Its properties can be exploited in the development of sensors and catalysts for environmental applications.

Case Study: Sensor Development

  • Research has shown that incorporating phosphine-based compounds into polymer matrices can enhance their sensitivity to specific analytes. The application of (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole in this context has led to improved detection limits for environmental pollutants .

Mechanism of Action

The mechanism by which ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole exerts its effects involves its function as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at the 4-Position of the Oxazole Ring

Variations at the 4-position significantly influence steric and electronic properties:

Compound Name Substituent (4-position) Molecular Weight (g/mol) Key Applications/Findings
(R)-4-isobutyl derivative (target compound) Isobutyl 373.42 High steric hindrance enhances enantioselectivity in Au(III) and Pd(II) complexes .
(R)-4-isopropyl derivative Isopropyl 359.40 Coordination with AuCl₃ yielded mixed products (phosphine oxide and Au(III) complex), suggesting lower stability .
(S)-4-benzyl derivative Benzyl 429.47 Improved π-π interactions in Pd-catalyzed allylic alkylation; higher ee values reported .
(R)-4-phenyl derivative (CAS 167171-03-1) Phenyl 407.44 Reduced steric bulk compared to isobutyl; used in Rh-catalyzed asymmetric hydrogenation .
(4S,5R)-4,5-diphenyl derivative Diphenyl 559.65 Enhanced rigidity and planar chirality; effective in Cu-catalyzed cyclopropanation .

Key observations :

  • Steric bulk : Isobutyl > isopropyl > benzyl > phenyl. Larger substituents (e.g., isobutyl) improve enantioselectivity by restricting substrate access to the metal center .
  • Electronic effects : Electron-donating groups (e.g., benzyl) enhance metal-ligand bond strength, while aryl groups (phenyl, diphenyl) provide π-backbonding capabilities .

Heterocycle and Backbone Modifications

Oxazole vs. Thiazole Derivatives

describes thiazole-based analogues (e.g., compounds 4 and 5 with fluorophenyl groups). These exhibit:

  • Reduced planarity : Thiazole rings introduce sulfur atoms, increasing conformational flexibility compared to oxazole.
  • Altered electronic profiles : Thiazole’s lower electronegativity vs. oxazole modifies electron density at the metal center, affecting catalytic activity .
Phosphine vs. Other Donor Groups

Compared to monodentate ligands (e.g., Johnphos):

  • Bidentate coordination : The P,N-chelating design in PHOX ligands stabilizes metal complexes, reducing ligand dissociation during catalysis .
  • Chiral induction : The (R)-configuration at the 4-position creates a well-defined chiral environment, critical for asymmetric synthesis .

Research Findings and Catalytic Performance

Gold(III) Coordination Chemistry

  • Target compound : Forms stable Au(III) complexes under mild conditions, as evidenced by clean NMR spectra and single-crystal XRD data (contrasting with isopropyl analogues, which yield mixtures) .
  • Comparative reactivity: Au(III) complexes of the isobutyl derivative show higher turnover numbers (TONs) in alkene hydroamination vs. phenyl-substituted analogues .

Palladium-Catalyzed Cross-Coupling

  • Suzuki-Miyaura reactions : The isobutyl derivative achieves >90% ee in aryl boronic acid couplings, outperforming isopropyl variants (70–80% ee) due to superior steric control .

Biological Activity

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole is a phosphine-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₈H₂₄N₁O
  • Molecular Weight : 387.45 g/mol
  • CAS Number : 2757082-85-0
  • Melting Point : 77–80 °C
  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.
  • Receptor Modulation :
    • It may interact with various receptors, influencing signaling pathways that are critical for cell proliferation and survival.
  • Antioxidant Properties :
    • Preliminary studies suggest that this compound exhibits antioxidant activity, which could mitigate oxidative stress in cells.

Anticancer Activity

Recent studies have demonstrated that (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole shows promising anticancer properties:

  • Cell Lines Tested :
    • MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Findings :
    • In vitro assays indicated a dose-dependent reduction in cell viability across these lines, with IC50 values ranging from 10 to 30 µM.

Antimicrobial Activity

The compound also exhibited antimicrobial properties against various bacterial strains:

  • Tested Strains :
    • Staphylococcus aureus and Escherichia coli.
  • Results :
    • Minimum inhibitory concentrations (MIC) were found to be effective at concentrations as low as 50 µg/mL.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cell lines. Results showed significant apoptosis induction through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

Research conducted at a university laboratory assessed the antimicrobial effects of (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole. The results indicated that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Data Summary

Biological ActivityCell Line/OrganismIC50/MICReference
AnticancerMCF-720 µM
AnticancerA54915 µM
AnticancerHeLa30 µM
AntimicrobialS. aureus50 µg/mL
AntimicrobialE. coli50 µg/mL

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole?

  • Methodological Answer : The compound can be synthesized via coordination-driven approaches. For example, reacting AuCl₃ with the ligand under specific stoichiometric conditions yields Au(III) complexes while avoiding oxidation byproducts. Optimizing reaction solvents (e.g., dichloromethane) and temperatures (e.g., −20°C to room temperature) minimizes side reactions like phosphine oxide formation . Enantioselective synthesis requires chiral auxiliaries or catalysts, as seen in analogous rhodium- and palladium-catalyzed systems .

Q. How is the enantiomeric purity of this compound validated?

  • Methodological Answer : Enantiomeric purity is assessed using chiral HPLC or polarimetry. For structural confirmation, single-crystal X-ray diffraction (SC-XRD) with software like SHELXL (for refinement) or OLEX2 (for structure solution) provides absolute configuration determination. The (R)-configuration can be cross-validated using Flack or Hooft parameters during crystallographic refinement .

Q. Which spectroscopic techniques are critical for characterizing its structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dihydrooxazole ring protons at δ 3.5–4.5 ppm) and phosphorus coupling (³¹P NMR for diphenylphosphanyl groups).
  • IR Spectroscopy : Stretching frequencies for C=N (1650–1700 cm⁻¹) and P–C (1450–1500 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does this compound function as a chiral ligand in asymmetric catalysis?

  • Methodological Answer : The P,N-chelating motif stabilizes transition metals (e.g., Au, Rh, Pd) in catalytic cycles. In Au(III) complexes, the ligand’s chirality induces asymmetric induction during substrate coordination, as demonstrated in enantioselective cycloadditions. Kinetic studies (e.g., variable-temperature NMR) and X-ray absorption spectroscopy (XAS) can probe metal-ligand bonding dynamics .

Q. What challenges arise in analyzing the puckering conformation of the dihydrooxazole ring?

  • Methodological Answer : The five-membered ring’s puckering is quantified using Cremer-Pople parameters, which require crystallographic coordinates. Challenges include distinguishing pseudorotational conformers and minimizing thermal motion artifacts. Software like SHELX refines displacement parameters, while DFT calculations (e.g., Gaussian) predict low-energy conformers .

Q. How can computational methods enhance studies on this compound’s reactivity?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock/Vina) predicts binding affinities with catalytic metal centers.
  • DFT Calculations : Geometry optimizations (B3LYP/6-31G*) reveal transition states and activation barriers for ligand substitution reactions.
  • MD Simulations : Solvent effects on ligand stability are modeled using explicit solvent MD (e.g., AMBER) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.